molecular formula C15H10BrFN2O3S2 B2460686 N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895467-43-3

N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No.: B2460686
CAS No.: 895467-43-3
M. Wt: 429.28
InChI Key: FXGJCTIPRMPUBY-UHFFFAOYSA-N
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Description

N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a benzothiazole-based acetamide derivative characterized by a bromo substitution at the 6-position of the benzothiazole ring and a 4-fluorophenylsulfonyl moiety attached to the acetamide group. This compound has been investigated for its biological activities, including urease inhibition and haemolytic effects. Its structure combines electron-withdrawing groups (bromo and sulfonyl) and aromatic systems, which are often associated with enhanced binding to enzymatic targets and improved pharmacokinetic properties .

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2O3S2/c16-9-1-6-12-13(7-9)23-15(18-12)19-14(20)8-24(21,22)11-4-2-10(17)3-5-11/h1-7H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGJCTIPRMPUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

The synthesis of this compound typically involves the following steps:

  • Formation of the benzo[d]thiazole core : This is achieved through the cyclization of 2-aminobenzenethiol with a suitable brominated precursor under acidic conditions.
  • Introduction of the acetamide group : The benzo[d]thiazole intermediate is reacted with 2-(4-fluorophenyl)acetyl chloride in the presence of a base like triethylamine.

The final product exhibits a molecular formula of C15H13BrFN2O2SC_{15}H_{13}BrFN_2O_2S and has a CAS number of 899731-67-0.

The biological activity of this compound can be attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of both the bromobenzo[d]thiazole and fluorophenylacetamide moieties may enhance its binding affinity and specificity towards these targets, potentially modulating cellular processes.

2.2 Therapeutic Potential

Research indicates that derivatives of benzo[d]thiazole exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that compounds structurally similar to this compound possess significant antibacterial properties. In vitro assays demonstrated that certain derivatives inhibited bacterial growth comparable to standard antibiotics .
  • Anticancer Properties : The compound has been evaluated for cytotoxicity against various cancer cell lines. Preliminary results suggest it may inhibit cell proliferation, with some analogs showing IC50 values in the low micromolar range .
  • Anti-inflammatory Effects : Compounds within this class have been reported to reduce inflammation markers in cell cultures, suggesting potential use in treating inflammatory diseases .

3.1 Antibacterial Activity Evaluation

A recent study assessed the antibacterial efficacy of several benzo[d]thiazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited MIC values ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating their potential as novel antimicrobial agents .

CompoundMIC (µg/mL)Target Bacteria
A8Staphylococcus aureus
B16Escherichia coli
C32Pseudomonas aeruginosa

3.2 Anticancer Activity Assessment

In vitro studies conducted on various cancer cell lines revealed that this compound showed promising anticancer activity. For instance, it exhibited an IC50 value of approximately 5 µM against A549 lung cancer cells, indicating significant cytotoxic effects .

Cell LineIC50 (µM)
A549 (Lung Cancer)5
HeLa (Cervical Cancer)7
MCF7 (Breast Cancer)10

4. Conclusion

This compound is a compound with multifaceted biological activities, particularly in antimicrobial and anticancer domains. Its unique structural features contribute to its potential as a therapeutic agent. Ongoing research is crucial for further elucidating its mechanisms and expanding its applications in drug development.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole compounds have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The mechanism often involves the inhibition of essential bacterial enzymes, which leads to cell death or growth inhibition .

Anticancer Properties
The compound has been evaluated for its anticancer activity, particularly against human cancer cell lines such as MCF7 (breast cancer). In vitro studies have demonstrated that it possesses the ability to induce cytotoxic effects, with IC50 values indicating effective concentrations for inhibiting cancer cell proliferation. Molecular docking studies suggest that the compound interacts with specific targets involved in cancer progression, enhancing its potential as an anticancer agent .

Biological Research

Biological Probes
this compound serves as a valuable probe in biological studies. Its interactions with proteins and nucleic acids are being investigated to understand the underlying mechanisms of drug action and resistance. This compound's unique structure allows researchers to explore its binding affinities and effects on cellular pathways, which is crucial for developing targeted therapies .

Enzyme Inhibition Studies
The compound has been tested for its inhibitory effects on various enzymes, including α-glucosidase and acetylcholinesterase. These studies aim to assess its potential therapeutic applications in treating conditions like diabetes and Alzheimer's disease. The results indicate that certain derivatives exhibit significant inhibitory activity, suggesting a pathway for further drug development .

Material Science

Organic Electronics
Due to its unique structural properties, this compound is also being explored for applications in material science. Its stability and reactivity make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs). The incorporation of fluorine atoms enhances the compound's electronic properties, making it suitable for advanced materials development .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntimicrobial ActivityEffective against various bacterial and fungal strains
Anticancer PropertiesInduces cytotoxicity in MCF7 cell lines
Biological ResearchBiological ProbesInvestigates interactions with proteins/nucleic acids
Enzyme InhibitionSignificant inhibition of α-glucosidase and acetylcholinesterase
Material ScienceOrganic ElectronicsPotential use in semiconductors and LEDs

Case Studies

  • Antimicrobial Efficacy Study : A recent study synthesized several derivatives of thiazole compounds similar to this compound and evaluated their antimicrobial activity using the turbidimetric method. Results showed that specific derivatives exhibited remarkable antimicrobial effects against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
  • Anticancer Activity Assessment : In vitro assays conducted on various cancer cell lines demonstrated that this compound showed promising results with an IC50 value indicating effective anti-proliferative activity against MCF7 cells. Molecular docking analysis revealed potential binding sites that could be targeted for therapeutic intervention in breast cancer treatment .
  • Enzyme Inhibition Research : The compound was tested for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The results indicated significant inhibitory activity, suggesting its potential application in managing diabetes through modulation of glucose absorption .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 6-position of the benzothiazole ring undergoes palladium-catalyzed couplings with aryl boronic acids. This reaction enables the introduction of aryl groups, enhancing structural diversity for pharmacological screening.

Reaction Conditions

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: Na₂CO₃ or K₂CO₃

  • Solvent: Dimethoxyethane (DME)/H₂O (4:1)

  • Temperature: 80–100°C under inert atmosphere .

Yield Optimization

Boronic Acid SubstituentYield (%)Reference
Phenyl80
p-Tolyl85
4-Fluorophenyl83

This reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, transmetallation with the boronic acid, and reductive elimination to form the C–C bond .

Sulfonamide Formation

The 4-fluorophenylsulfonyl group is introduced via nucleophilic substitution between 2-chloroacetamide derivatives and 4-fluorobenzenesulfonyl chloride.

Mechanism

  • Deprotonation of the acetamide’s α-hydrogen by a base (e.g., triethylamine).

  • Nucleophilic attack on the sulfonyl chloride, forming the sulfonamide linkage .

Conditions

  • Reagents: 4-Fluorobenzenesulfonyl chloride, Et₃N

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to room temperature .

Acetylation of the Benzothiazole Amine

The primary amine on the benzothiazole core is acetylated to form the acetamide moiety, improving stability and solubility.

Protocol

  • Reagents: Acetic anhydride, pyridine

  • Solvent: Tetrahydrofuran (THF)

  • Yield: ~90% (analogous compounds) .

Key Insight: Acylation prevents undesired side reactions during subsequent synthetic steps (e.g., Suzuki coupling) .

Nucleophilic Aromatic Substitution

The electron-deficient benzothiazole ring facilitates substitution at the 6-position.

Examples

NucleophileProductConditions
Methoxide6-Methoxybenzothiazole derivativeK₂CO₃, DMF, 80°C
Piperidine6-Piperidinyl analogDMSO, 120°C, 12 hours

Limitations: Steric hindrance from the sulfonylacetamide group may reduce reactivity at the 2-position .

Hydrolysis of the Acetamide Group

Under acidic or basic conditions, the acetamide hydrolyzes to regenerate the primary amine.

Conditions

  • Acidic: HCl (6M), reflux, 6 hours

  • Basic: NaOH (2M), ethanol, 70°C

Application: Enables post-functionalization of the benzothiazole scaffold .

Photocatalytic C–H Functionalization

Recent advances enable direct C–H bond activation at the 4-position of the benzothiazole ring using iridium-based photocatalysts.

Example Reaction

  • Substrate: Aryldiazonium salts

  • Catalyst: [Ir(ppy)₃]

  • Yield: 60–75% (preliminary data) .

Comparison with Similar Compounds

Table 1. Haemolytic Activity of Selected Acetamide Derivatives

Compound % Lysis of RBC (Mean ± SD)
N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide 44.628 ± 0.369
3e (Aryl-substituted analog) 44.425 ± 0.181
3a (Aryl-substituted analog) 42.123 ± 0.479

Urease Inhibition The compound and its analogs demonstrated potent urease inhibition, outperforming standard inhibitors. Molecular docking studies revealed that the acetamide derivatives bind to the non-metallic active site of urease via hydrogen bonding, with the p-tolyl-substituted analog showing the highest activity. The bromo-substituted derivative likely shares this mechanism but may exhibit slightly reduced efficacy due to steric effects of the bromo group .

Structural and Physical Properties

Molecular Weight and Melting Points
The bromo-substituted compound (molecular weight ~423.3 g/mol) has a higher molecular weight compared to analogs like 2-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (MW 410.51 g/mol) due to the bromo and sulfonyl groups. Melting points for similar compounds range from 260–290°C, with halogen substitutions (e.g., bromo, fluoro) typically increasing melting points due to enhanced intermolecular forces .

Table 2. Physical Properties of Selected Thiazole/Acetamide Derivatives

Compound Molecular Weight (g/mol) Melting Point (°C)
This compound ~423.3 Not reported
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) 410.51 269–270
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) 456.56 263–265
Pharmacological Potential

Antitubercular Activity Nitro-substituted benzothiazole acetamides (e.g., 2-(6-nitrobenzo[d]thiazol-2-ylthio)-N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide derivatives) demonstrated potent antitubercular activity (MIC: 0.82–1.04 µM), targeting the DprE1 enzyme.

Anti-inflammatory Activity Thiazole derivatives like IWP-3 (2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide) inhibit matrix metalloproteinases (MMPs) and protect against acute inflammation. The presence of a 4-fluorophenyl group in both IWP-3 and the target compound highlights the role of fluorinated aromatic systems in modulating anti-inflammatory pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

  • React 6-bromobenzo[d]thiazol-2-amine with 2-((4-fluorophenyl)sulfonyl)acetyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base .
  • Alternatively, employ a two-step process: (1) sulfonation of 4-fluorophenylacetamide using chlorosulfonic acid, followed by (2) coupling with 6-bromobenzo[d]thiazol-2-amine via carbodiimide-mediated amidation .
    • Critical Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Yield optimization requires strict temperature control (0–5°C for exothermic steps) .

Q. How is the compound characterized to confirm its structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (DMSO-d6) confirm substituent positions. For example, the benzothiazole C6-Br signal appears at ~125–130 ppm in 13C^{13}C NMR, while sulfonyl protons resonate as a singlet near δ 3.5–4.0 in 1H^1H NMR .
  • Mass Spectrometry : ESI-MS detects the molecular ion peak [M+H]+^+. Calculated for C15H11BrFN2O3S2C_{15}H_{11}BrFN_2O_3S_2: m/z 437.0; observed m/z 437.2 .
  • HPLC Purity : Use a C18 column (acetonitrile/water + 0.1% TFA); typical retention time: 8.2 min at 95% purity .

Q. What in vitro biological assays are suitable for preliminary activity screening?

  • Haemolytic Activity : Assess erythrocyte lysis using fresh human RBCs incubated with the compound (0.1–100 µM, 37°C, 1 hr). Centrifuge and measure supernatant hemoglobin at 540 nm. N-(6-bromobenzo[d]thiazol-2-yl)acetamide derivatives show ~44% lysis at 100 µM .
  • Antiproliferative Assays : Use MTT or SRB assays on cancer cell lines (e.g., HCT-116, MCF-7). IC50_{50} values correlate with substituent electronegativity; bromine enhances lipophilicity and membrane penetration .

Advanced Research Questions

Q. How does the bromine substitution at the benzothiazole C6 position influence bioactivity compared to other halogens (e.g., Cl, F)?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Effects : Bromine’s larger atomic radius and polarizability enhance π-π stacking with kinase active sites (e.g., VEGFR-2), improving inhibitory potency by ~30% compared to chloro analogs .
  • Lipophilicity : LogP increases by ~0.5 units vs. fluoro analogs, improving blood-brain barrier penetration in anticonvulsant studies .
    • Experimental Validation : Compare IC50_{50} values of bromo, chloro, and fluoro derivatives in kinase inhibition assays. Use molecular docking (AutoDock Vina) to analyze binding affinity differences .

Q. What strategies resolve contradictions in reported biological data (e.g., varying haemolytic activity across studies)?

  • Factors Causing Discrepancies :

  • Purity Variability : HPLC purity <95% may introduce side products (e.g., des-bromo impurities) that skew activity .
  • Assay Conditions : Differences in RBC source (human vs. animal), incubation time, or buffer pH alter haemolysis rates. Standardize protocols using WHO guidelines .
    • Mitigation : Replicate studies with ≥3 independent batches (purity >98%) and include positive controls (e.g., Triton X-100 for 100% lysis) .

Q. How can computational modeling predict the compound’s pharmacokinetic and toxicological profiles?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME to estimate bioavailability (TPSA >90 Ų suggests poor absorption) and CYP450 inhibition (risk of hepatotoxicity if >50% inhibition at 10 µM) .
  • Molecular Dynamics (MD) : Simulate binding stability to BRAF kinase (GROMACS) over 100 ns; RMSD <2 Å indicates stable target engagement .
    • Validation : Cross-reference with experimental hepatotoxicity data (e.g., ALT/AST levels in murine models) .

Methodological Challenges and Solutions

Q. How to optimize reaction yields when synthesizing sulfonylacetamide derivatives?

  • Key Issues : Sulfonation side reactions (e.g., over-sulfonation) reduce yields.
  • Solutions :

  • Use slow addition of chlorosulfonic acid (1 eq.) at −10°C to minimize di-sulfonation .
  • Employ microwave-assisted synthesis (100°C, 20 min) to accelerate coupling steps while maintaining >85% yield .

Q. What advanced techniques validate the compound’s solid-state structure?

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve ambiguities in sulfonyl group orientation. For analogous structures, the sulfonyl oxygen exhibits bond lengths of ~1.43 Å (S=O) and angles of ~119° (O-S-O) .
  • Powder XRD : Compare experimental vs. simulated patterns (Mercury software) to detect polymorphic forms .

Tables for Key Data

Table 1 : Haemolytic Activity of Bromobenzo[d]thiazole Derivatives

Compound% Haemolysis (100 µM)Reference
N-(6-bromobenzo[d]thiazol-2-yl)acetamide44.6 ± 0.4
N-(6-chloro analog)38.2 ± 0.3
N-(6-fluoro analog)29.8 ± 0.5

Table 2 : Antiproliferative Activity Against HCT-116 Cells

CompoundIC50_{50} (µM)Reference
Target Compound12.4 ± 1.2
Bromine → Chlorine Substituent18.9 ± 1.5
Bromine → Methoxy Substituent45.6 ± 2.1

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